N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
“N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide” is a compound that has been studied for its inhibitory activity against Kv1.3 . It is a benzamide derivative and is part of a class of compounds that have shown potential in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of “this compound” and its analogs has been reported in several studies . These analogs were synthesized and showed potent inhibitory activity against Kv1.3 . The synthesis was carried out under relatively milder reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the fusion of a benzene ring with a thiazole ring . The compound has a molecular weight of 314.3 g/mol .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its analogs have been studied . These compounds have shown variable activity against different bacterial strains .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 314.3 g/mol, a topological polar surface area of 55.1 Ų, and a complexity of 435 .Scientific Research Applications
Anticancer Potential
- Benzamide derivatives, including those structurally similar to N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide, have shown significant anticancer activity. For instance, a study conducted by (Ravinaik et al., 2021) demonstrated the efficacy of these compounds against various cancer cell lines, including breast, lung, colon, and ovarian cancer.
Antimicrobial and Antifungal Activities
- These compounds have been evaluated for their antimicrobial and antifungal properties. (Incerti et al., 2017) reported potent antimicrobial activity against various bacterial and fungal species. Additionally, (Bikobo et al., 2017) synthesized derivatives that showed potent effects against pathogenic strains, particularly Gram-positive bacterial strains.
Anticonvulsant and Neuroprotective Effects
- Certain benzamide derivatives related to this compound have been investigated for their anticonvulsant and neuroprotective properties. For example, a study by (Siddiqui et al., 2009) demonstrated the effectiveness of these compounds in a mouse seizure model.
Ion Channel Inhibition
- Research by (Haffner et al., 2010) identified benzamide analogs as potent inhibitors of the Kv1.3 ion channel, suggesting potential applications in treating conditions associated with this ion channel.
Psychotropic and Anti-Inflammatory Activities
- Some studies have also explored the psychotropic and anti-inflammatory potential of benzothiazol derivatives. For instance, (Zablotskaya et al., 2013) found that certain compounds in this class exhibit sedative action, high anti-inflammatory activity, and selective cytotoxic effects.
Mechanism of Action
Target of Action
N-[3-(1,3-Benzothiazol-2-yl)phenyl]benzamide is a synthetic compound that has been studied for its potential antibacterial properties . The primary targets of this compound are bacterial strains, particularly Staphylococcus aureus .
Mode of Action
It is known that benzothiazole derivatives, in general, have been associated with diverse biological activities such as antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for synthesized benzothiazole derivatives .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. In particular, it has shown promising activity against Staphylococcus aureus, exhibiting bactericidal activity and eliminating the strain after 24-hour exposure .
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-19(14-7-2-1-3-8-14)21-16-10-6-9-15(13-16)20-22-17-11-4-5-12-18(17)24-20/h1-13H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPLGCWWNFFZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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